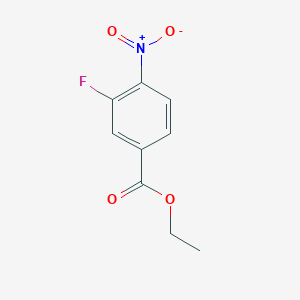

Ethyl 3-Fluoro-4-nitrobenzoate

Descripción

Ethyl 3-Fluoro-4-nitrobenzoate (CAS: 914347-91-4) is an aromatic ester with the molecular formula C₉H₈FNO₄ and a molecular weight of 213.16 g/mol . It serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical industries. The compound features a nitro group at the 4-position and a fluorine atom at the 3-position on the benzene ring, which influence its electronic properties and reactivity. Ethyl esters generally exhibit improved solubility in organic solvents compared to methyl analogs due to the longer alkyl chain .

Propiedades

IUPAC Name |

ethyl 3-fluoro-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-2-15-9(12)6-3-4-8(11(13)14)7(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEJCZKSFRXXDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661760 | |

| Record name | Ethyl 3-fluoro-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914347-91-4 | |

| Record name | Ethyl 3-fluoro-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis from 3-Fluoro-4-nitrobenzoic Acid via Esterification

One of the most direct and widely reported methods to prepare ethyl 3-fluoro-4-nitrobenzoate is through the esterification of 3-fluoro-4-nitrobenzoic acid with ethanol under acidic conditions.

- Procedure : 3-Fluoro-4-nitrobenzoic acid is refluxed in ethanol with a catalytic amount of concentrated sulfuric acid for approximately 8 hours. After completion, the reaction mixture is cooled, extracted with ethyl acetate, dried, and concentrated to yield the ethyl ester as a cream-colored powder.

- Yield and Purity : This method typically affords yields around 70-75% with good purity, as confirmed by thin-layer chromatography and spectroscopic analysis.

- Reaction Conditions : Reflux in ethanol with concentrated H2SO4 catalyst, 8 hours reaction time.

This procedure is well-documented in peer-reviewed literature and is considered reliable for laboratory-scale synthesis.

Nitration of Ethyl 3-Fluorobenzoate

Another approach involves the nitration of ethyl 3-fluorobenzoate to introduce the nitro group at the 4-position.

- Reaction : Electrophilic aromatic substitution using a nitrating mixture of concentrated nitric acid and sulfuric acid at controlled low temperatures (0-5 °C) to avoid over-nitration.

- Control of Reaction : Temperature control and stoichiometric balance are critical to ensure selective mononitration.

- Industrial Adaptations : Continuous flow synthesis techniques have been employed to optimize reaction times and yields, with automated control of temperature, pressure, and reagent feed rates.

Oxidation and Functional Group Transformations

In some synthetic routes, 3-fluoro-4-nitrobenzoic acid itself is prepared by oxidation of methyl or other alkyl-substituted fluoro-nitrobenzenes using strong oxidants such as potassium dichromate in glacial acetic acid with sulfuric acid at elevated temperatures (~120 °C).

- Example : 2-Fluoro-4-methyl-1-nitrobenzene is oxidized to 3-fluoro-4-nitrobenzoic acid, which can then be esterified to the ethyl ester.

- Yield : Oxidation yields around 80-85% are reported.

- Reaction Time : Typically 2 hours at 120 °C.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-Fluoro-4-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Strong nucleophiles such as sodium amide or thiols in polar aprotic solvents.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Reduction: Ethyl 3-Fluoro-4-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 3-Fluoro-4-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

Ethyl 3-Fluoro-4-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those involving fluorinated aromatic rings.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals

Mecanismo De Acción

The mechanism of action of Ethyl 3-Fluoro-4-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. In nucleophilic substitution reactions, the fluorine atom is displaced by a nucleophile through a mechanism involving the formation of a Meisenheimer complex .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

A. Methyl 3-Fluoro-4-nitrobenzoate (CAS: 185629-31-6)

- Molecular Formula: C₈H₆FNO₄ (MW: 199.14 g/mol) .

- Physical Properties : Yellow powder; m.p. 59–61°C , b.p. 314.6±32.0°C , density 1.4±0.1 g/cm³ .

- Applications : Widely used in drug synthesis (e.g., cystic fibrosis transmembrane conductance regulator activators) and as a precursor for fluorinated aromatic derivatives .

- Safety : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Comparison :

- The methyl ester has a lower molecular weight and higher melting point than the ethyl analog.

- Ethyl derivatives typically show better lipid solubility, enhancing bioavailability in pharmaceuticals .

B. Ethyl 4-Fluoro-3-nitrobenzoate (CAS: 367-80-6)

- Molecular Formula: C₉H₈FNO₄ (MW: 213.16 g/mol) .

- Structural Difference : Fluorine at 4-position , nitro group at 3-position .

- Crystallography: Crystallizes in a monoclinic system (space group P2₁/c) with distinct hydrogen bonding patterns .

- Applications : Used in experimental phasing of macromolecules due to its robust crystallinity .

Comparison :

- Positional isomerism alters electronic effects: the 3-nitro group in this compound is a stronger electron-withdrawing group than the 4-nitro in this compound, affecting reactivity in nucleophilic substitutions .

C. Ethyl 4-Chloro-3-nitrobenzoate (CAS: 16588-16-2)

- Molecular Formula: C₉H₈ClNO₄ (MW: 229.62 g/mol) .

- Physical Properties : Crystalline solid; m.p. 78–80°C .

- Reactivity : Chlorine’s higher electronegativity compared to fluorine increases susceptibility to nucleophilic attack .

Comparison :

- Chlorine substitution enhances oxidative stability but may reduce metabolic stability in biological systems compared to fluorine .

Physicochemical Properties and Reactivity

Actividad Biológica

Ethyl 3-fluoro-4-nitrobenzoate (CAS No. 914347-91-4) is a compound that has garnered attention in various fields of biological research due to its structural characteristics and potential applications. This article explores its biological activity, synthesis, and relevant studies, providing a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 213.16 g/mol. The compound features a benzoate ester functional group with a nitro group and a fluorine atom attached to the benzene ring, which significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 213.16 g/mol |

| CAS Number | 914347-91-4 |

| Purity | Specified upon order |

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluoro-3-nitrobenzoic acid with ethanol in the presence of concentrated sulfuric acid as a catalyst. The process can be summarized as follows:

- Reflux Reaction : Combine 4-fluoro-3-nitrobenzoic acid with ethanol and sulfuric acid.

- Evaporation : Remove ethanol under reduced pressure.

- Extraction : Use ethyl acetate for extraction.

- Purification : Recrystallize to obtain pure this compound.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties, particularly against various bacterial strains. Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial activity, suggesting potential efficacy for this compound as well.

- Inhibition Studies : Research indicates that compounds with nitro groups can inhibit bacterial growth by interfering with DNA synthesis or enzyme function.

- MIC Values : Although specific MIC (Minimum Inhibitory Concentration) values for this compound are not extensively documented, related compounds have shown MIC values ranging from to μg/mL against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .

The mechanism by which this compound exerts its biological effects is likely related to its ability to form reactive intermediates that can interact with nucleophilic sites in bacterial enzymes or DNA:

- Enzyme Inhibition : The presence of the nitro group may facilitate the formation of reactive species that inhibit topoisomerases or other critical enzymes involved in bacterial replication .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Study on Nitro Compounds : A study highlighted the effectiveness of nitro-substituted benzoates in inhibiting bacterial topoisomerases, suggesting that this compound could exhibit similar properties .

- Pharmacological Evaluation : Another investigation into structurally related compounds demonstrated favorable pharmacokinetic profiles and low toxicity, indicating that this compound might also possess beneficial pharmacological properties .

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-Fluoro-4-nitrobenzoate, and how is reaction progress monitored?

this compound is typically synthesized via nucleophilic substitution or esterification. For example, a common method involves refluxing 3-fluoro-4-nitrobenzoic acid with ethanol and concentrated sulfuric acid as a catalyst. The reaction is monitored by thin-layer chromatography (TLC) to track the disappearance of starting materials . Alternative routes include using Cs₂CO₃ as a base in polar aprotic solvents like DMSO for nitro-group functionalization . Post-synthesis, crude products are purified via recrystallization (e.g., using ethyl acetate/petroleum ether) or column chromatography.

Q. How are spectroscopic techniques (NMR, IR, MS) applied to characterize this compound?

- ¹H NMR : Peaks for aromatic protons (δ 7.3–8.1 ppm) and ethyl ester groups (δ 1.3–4.4 ppm) are analyzed for integration and splitting patterns .

- IR : Stretching frequencies for ester carbonyl (~1700 cm⁻¹), nitro groups (~1520 cm⁻¹), and C-F bonds (~1250 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 213.1 [M+H]⁺) and fragmentation patterns validate the molecular formula and substituent positions .

Q. What solvent systems and conditions are recommended for recrystallization to achieve high-purity crystals?

Ethyl acetate paired with petroleum ether (60–80°C fraction) is widely used for recrystallization due to its polarity gradient, yielding colorless crystals suitable for X-ray diffraction . Hot ethanol is also effective but may require multiple cycles to remove nitro-group byproducts.

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals bond angles, torsional strain, and packing motifs. For this compound, SCXRD confirmed planarity deviations in the nitro group due to steric hindrance from the ester moiety. Hydrogen-bonding interactions (e.g., C–H···O) between nitro and ester groups stabilize the crystal lattice . SHELXTL software is preferred for small-molecule refinement, utilizing iterative least-squares cycles to minimize residuals (e.g., R₁ < 0.05) .

Q. What computational methods (DFT, MD simulations) predict nitro-group reactivity in further functionalization?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For this compound, the nitro group’s LUMO suggests susceptibility to reduction or nucleophilic aromatic substitution. Molecular dynamics (MD) simulations model solvent effects on reaction pathways, such as DMSO enhancing nitro-group polarization in SNAr reactions .

Q. How do hydrogen-bonding patterns (graph set analysis) influence solid-state properties like solubility and stability?

Graph set analysis (e.g., Etter’s formalism) classifies hydrogen-bonding motifs (e.g., R₂²(8) rings) in crystals. In this compound, weak C–H···O interactions create a 3D network, reducing solubility in non-polar solvents. These patterns also correlate with thermal stability, as dense packing lowers melting-point variability .

Q. What strategies mitigate side reactions during amidation or Suzuki coupling of this compound?

- Amidation : Use N-methylmorpholine (NMM) or HATU to activate the ester, minimizing nitro-group reduction .

- Suzuki Coupling : Protect the nitro group with Boc anhydride before coupling. Pd(PPh₃)₄ in THF/water (3:1) at 80°C achieves high yields while avoiding dehalogenation .

Q. How does the electron-withdrawing effect of the nitro group influence regioselectivity in electrophilic substitutions?

The nitro group directs electrophiles to the meta position relative to itself due to its strong −I effect. In this compound, fluorination at the 3-position further deactivates the aromatic ring, limiting reactivity to harsh conditions (e.g., HNO₃/H₂SO₄ nitration at elevated temperatures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.